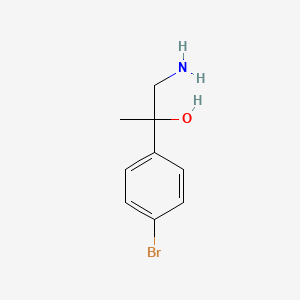

1-Amino-2-(4-bromophenyl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Amino-2-(4-bromophenyl)propan-2-ol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a medicine intermediate .

Molecular Structure Analysis

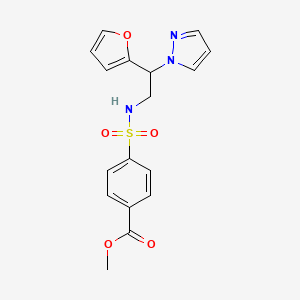

The molecular formula of 1-Amino-2-(4-bromophenyl)propan-2-ol is C9H12BrNO . The exact mass is 229.010223 . The structure includes a bromophenyl group attached to a propan-2-ol group with an amino group .Physical And Chemical Properties Analysis

1-Amino-2-(4-bromophenyl)propan-2-ol has a density of 1.5±0.1 g/cm3 . It has a boiling point of 349.2±27.0 °C at 760 mmHg . The flash point is 165.0±23.7 °C .Applications De Recherche Scientifique

Corrosion Inhibition

1-Amino-2-(4-bromophenyl)propan-2-ol and related tertiary amines, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds function as anodic inhibitors, forming a protective layer on the metal surface that retards anodic dissolution. Notably, DEAP demonstrated a high inhibition efficiency of 95% at a concentration of 2.5 × 10^−2 M, following the Langmuir isotherm model in adsorption behavior on carbon steel surfaces (Gao, Liang, & Wang, 2007).

Antimicrobial Agents

The synthesis of various substituted phenyl azetidines, including compounds derived from 1-Amino-2-(4-bromophenyl)propan-2-ol, has been explored for potential antimicrobial applications. One such synthesis pathway involves the reduction of 2-(4-bromo phenyl) methyl cyanide to yield 3-amino-2-(4-bromo phenyl) propan-1-ol, which upon further reactions, produces azetidines with antimicrobial properties. These compounds have been characterized and screened for antimicrobial activity, indicating a promising avenue for the development of new antimicrobial agents (Doraswamy & Ramana, 2013).

Drug Synthesis

The compound has also found application in the synthesis of drugs, such as the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963. The synthesis involves the addition of morpholine to alpha-3,4-epoxycarane, with the enantiopure amino alcohol serving as a chiral moderator for the addition of lithium cyclopropylacetylide to an unprotected N-acylketimine. This showcases an efficient route to the drug candidate, highlighting the versatility of 1-Amino-2-(4-bromophenyl)propan-2-ol derivatives in pharmaceutical synthesis (Kauffman et al., 2000).

Environmental and Green Chemistry

Additionally, derivatives of 1-Amino-2-(4-bromophenyl)propan-2-ol synthesized from cardanol and glycerol, industrial waste products, have been evaluated for their photophysical properties for use as fluorescent biomarkers in biodiesel quality control. These compounds demonstrate low acute toxicity to various biological models, suggesting their safe application in environmental monitoring and supporting the principles of green chemistry (Pelizaro et al., 2019).

Propriétés

IUPAC Name |

1-amino-2-(4-bromophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGNVTOFOKTFAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=C(C=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-(4-bromophenyl)propan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2698968.png)

![3-Pyridin-4-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2698975.png)

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2698978.png)

![N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2698983.png)

![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2698985.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2698987.png)

![6-Tert-butyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2698988.png)